1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine
Overview
Description
The compound “1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine” is a complex organic molecule that contains a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrazole rings, as well as a fluorine atom attached to the pyridine ring and a methyl group attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the fluorine atom and the methyl group. Pyridines are generally less reactive than their chlorinated and brominated analogues due to the electron-withdrawing nature of the fluorine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluoropyridines generally have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .Scientific Research Applications
Synthetic Methodologies and Chemical Properties The chemical, 1-(3-fluoropyridin-2-yl)-4-methyl-1H-pyrazol-3-amine, serves as a versatile building block in the synthesis of complex molecules due to its reactive amine group, which can participate in various chemical reactions. For instance, it has been used in the synthesis of pyrazole derivatives, showcasing its utility in creating compounds with potential antitumor, antifungal, and antibacterial properties. The structural characterization of such derivatives through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry, as well as theoretical calculations, have confirmed their geometrical and electronic properties, laying the groundwork for understanding their biological activities (Titi et al., 2020).
Pharmacological Potential The chemical's incorporation into various pharmacophores has been explored to evaluate their antimicrobial efficacy. Research into its derivatives has shown promising antibacterial activity, which could be leveraged in the development of new antibiotics or disinfectants. Such studies are crucial in the ongoing battle against drug-resistant bacterial strains, offering a pathway to novel therapeutic agents (Mistry et al., 2016).
Material Science and Organic Electronics Beyond its biological applications, derivatives of this compound have been investigated for their potential in material science, particularly in the development of organic light-emitting diodes (OLEDs). The chemical's ability to form compounds with high fluorescence intensity makes it an attractive candidate for use in OLEDs, which are a crucial component of modern display and lighting technologies. The synthesis of these compounds, along with studies on their electronic properties, such as HOMO and LUMO levels, could facilitate the production of more efficient and durable electronic devices (Szlachcic et al., 2017).
Corrosion Inhibition Interestingly, bipyrazolic compounds, structurally related to this compound, have been studied for their corrosion inhibition properties on metals in acidic environments. Such research is vital for the protection of industrial machinery and infrastructure, suggesting that derivatives of the chemical could be developed into effective corrosion inhibitors. This application highlights the compound's potential utility beyond pharmaceuticals, into the realms of industrial chemistry and engineering (Chetouani et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-4-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-5-14(13-8(6)11)9-7(10)3-2-4-12-9/h2-5H,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTLTYKYQQZONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.